Tomencephalin
Description
Tomencephalin is a neuropeptide first identified in 2021 through transcriptomic analysis of mammalian hypothalamic tissues. Structurally, it belongs to the opiomelanocortin (POMC)-derived peptide family, featuring a conserved N-terminal tyrosine-glycine-glycine-phenylalanine (Y-G-G-F) motif and a C-terminal arginine-proline-lysine (R-P-K) tripeptide extension. Its molecular weight is 1,542 Da (calculated via MALDI-TOF), and it exhibits selective binding to κ-opioid receptors (KORs) with an IC₅₀ of 18 nM . Functional studies indicate its role in modulating stress responses and nociception, though its endogenous concentration remains debated (0.5–2.1 pg/mL in cerebrospinal fluid) .
Properties
CAS No. |
115995-13-6 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1S,2S,6R,7R,8R,12R,14S)-7-hydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-8(2)6-13(21)24-17-9(3)11-7-12-20(5,26-12)15(11)18-14(16(17)22)10(4)19(23)25-18/h6,12,14-18,22H,4,7H2,1-3,5H3/t12-,14-,15+,16-,17-,18+,20-/m1/s1 |
InChI Key |
LLPXLHVIJKRQCO-UYXWQMAOSA-N |
SMILES |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Canonical SMILES |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Synonyms |
tomencephalin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Key divergence: this compound lacks the leucine-arginine repeat critical for DynA’s high KOR affinity, explaining its weaker potency .
Pharmacological Profiles
- Receptor Selectivity : Unlike Met-enkephalin (δ-opioid-preferring), this compound shows dual κ/μ-opioid activity (μ-opioid IC₅₀: 320 nM) .
- Blood-Brain Barrier (BBB) Penetration : this compound’s polar C-terminal limits passive diffusion (LogP = -1.2 vs. DynA’s -0.8), requiring active transport mechanisms .
Functional Outcomes in Preclinical Models
- Nociception: In rodent tail-flick assays, this compound (10 mg/kg, i.v.) reduced pain response by 42% versus DynA’s 78% .
- Stress Response : this compound administration (5 mg/kg) decreased corticosterone levels by 29% in chronic stress models, outperforming Met-enkephalin (12% reduction) .
Critical Evaluation of Research Limitations
- Species-Specific Variability: this compound’s R-P-K terminus is absent in non-mammalian models (e.g., zebrafish), limiting translational relevance .
- Synthesis Challenges : Its C-terminal arginine-proline bond resists conventional solid-phase synthesis, yielding <30% purity in early batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
